molecular formula C10H5F6NO B1425545 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile CAS No. 1092460-75-7

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile

Cat. No. B1425545
CAS RN: 1092460-75-7
M. Wt: 269.14 g/mol
InChI Key: UEQPQBOSRAOLAK-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H5F6NO . It has a molecular weight of 269.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5F6NO/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 269.15 . The storage temperature is ambient .

Scientific Research Applications

Organic Synthesis Applications

Controlled Conversion Techniques : Kangani, Day, and Kelley (2008) outlined a mild and practical method for the synthesis of benzonitriles from phenylacetic acids, potentially applicable to 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile derivatives, using bis(2-methoxyethyl)aminosulfur trifluoride. This technique demonstrates the versatility of the compound in organic synthesis, facilitating the production of phenylacetonitriles and benzonitriles through controlled conversion processes (C. Kangani, B. Day, & D. Kelley, 2008).

Polymer and Material Science

Photoinitiator for Polymerization : Nie Jun (2011) synthesized a highly efficient UV initiator based on p-methoxy benzonitrile and trichloro acetonitrile, showcasing the role of this compound derivatives in initiating photopolymerization. The study highlights its potential in developing new materials with tailored properties through controlled polymerization kinetics (Nie Jun, 2011).

Aromatic Polyesters with Pendant Cyano Groups : Yu, Cai, and Wang (2009) synthesized novel soluble aromatic polyesters using a derivative of this compound. These polymers demonstrated good thermal stability and solubility in common solvents, indicating their potential for high-performance applications in materials science (Yikai Yu, Mingzhong Cai, & Tao Wang, 2009).

Advanced Materials and Technologies

Metal-free and Metallo-porphyrazines : Gonca (2017) explored the synthesis of metal-free and metallo-porphyrazines with substituents derived from this compound. This study underscores the compound's utility in creating novel porphyrazine complexes, which are significant for applications in photovoltaics, catalysis, and as sensing materials (Ergün Gonca, 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQPQBOSRAOLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249334
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092460-75-7
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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